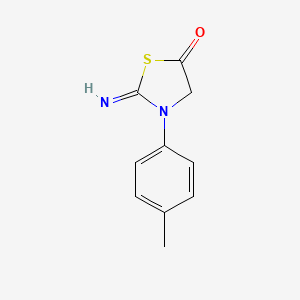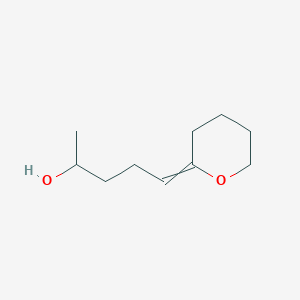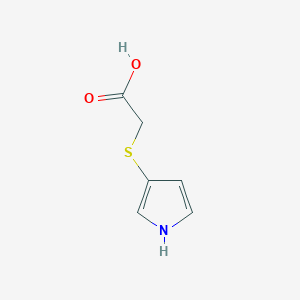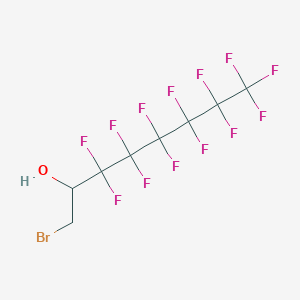![molecular formula C8H16F2OSi B14384774 6-[Ethyl(difluoro)silyl]hexan-2-one CAS No. 89994-92-3](/img/structure/B14384774.png)
6-[Ethyl(difluoro)silyl]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Ethyl(difluoro)silyl]hexan-2-one is an organosilicon compound characterized by the presence of an ethyl group and two fluorine atoms attached to a silicon atom, which is further bonded to a hexan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Ethyl(difluoro)silyl]hexan-2-one typically involves the reaction of hexan-2-one with ethyl(difluoro)silane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and environmental impact by employing green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
6-[Ethyl(difluoro)silyl]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl and difluoro groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-[Ethyl(difluoro)silyl]hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-[Ethyl(difluoro)silyl]hexan-2-one involves its interaction with various molecular targets and pathways. The silicon atom, with its attached ethyl and difluoro groups, can form stable bonds with other atoms, facilitating the formation of complex molecular structures. The ketone group in the hexan-2-one moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexan-2-one: Lacks the silicon and fluorine atoms, making it less versatile in certain chemical reactions.
Ethyl(difluoro)silane: Does not contain the hexan-2-one moiety, limiting its applications in organic synthesis.
6-[Methyl(difluoro)silyl]hexan-2-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and properties.
Uniqueness
6-[Ethyl(difluoro)silyl]hexan-2-one is unique due to the combination of its silicon, ethyl, and difluoro groups, along with the hexan-2-one moiety. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89994-92-3 |
|---|---|
Formule moléculaire |
C8H16F2OSi |
Poids moléculaire |
194.29 g/mol |
Nom IUPAC |
6-[ethyl(difluoro)silyl]hexan-2-one |
InChI |
InChI=1S/C8H16F2OSi/c1-3-12(9,10)7-5-4-6-8(2)11/h3-7H2,1-2H3 |
Clé InChI |
YXLHTOAJVCPIBD-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CCCCC(=O)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)




![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)



![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)


